N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide
Overview
Description
N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NAPA and has been extensively studied for its unique properties that make it suitable for use in scientific research.
Mechanism of Action
NAPA acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates these receptors in the brain. This activation leads to an increase in dopamine levels, which can have various effects on the body, including increased motivation, improved cognitive function, and enhanced mood.
Biochemical and Physiological Effects:
NAPA has been shown to have various biochemical and physiological effects on the body. These include an increase in dopamine release, improved cognitive function, and enhanced motivation. Additionally, NAPA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NAPA in lab experiments is its ability to selectively activate dopamine D1 receptors. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using NAPA is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are numerous future directions for the use of NAPA in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, NAPA may be useful in the development of new drugs that target dopamine receptors for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the potential applications of NAPA in these areas.
Scientific Research Applications
NAPA has been widely used in scientific research due to its ability to act as a selective dopamine D1 receptor agonist. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-[[(3S)-1-benzylpiperidin-3-yl]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17(27)24-20-11-5-6-12-21(20)25-22(28)14-23-19-10-7-13-26(16-19)15-18-8-3-2-4-9-18/h2-6,8-9,11-12,19,23H,7,10,13-16H2,1H3,(H,24,27)(H,25,28)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAIJRSJFXRSHL-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CNC2CCCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CN[C@H]2CCCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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